![molecular formula C13H7Cl2FO2 B6404127 2-Chloro-5-(3-chloro-5-fluorophenyl)benzoic acid CAS No. 1261922-74-0](/img/structure/B6404127.png)
2-Chloro-5-(3-chloro-5-fluorophenyl)benzoic acid
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Overview
Description
2-Chloro-5-(3-chloro-5-fluorophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity. It is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-chloro-5-fluorophenyl)benzoic acid typically involves the following steps:
Halogenation: The introduction of chlorine and fluorine atoms into the phenyl ring can be achieved through halogenation reactions. For example, chlorination can be performed using chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Coupling Reactions: The Suzuki–Miyaura coupling reaction is a common method for forming carbon-carbon bonds between aryl halides and boronic acids.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-chloro-5-fluorophenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution (SNAr) reactions, where nucleophiles replace the halogen atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: As mentioned earlier, coupling reactions such as Suzuki–Miyaura coupling can be used to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in SNAr reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can lead to different oxidation states and derivatives.
Scientific Research Applications
2-Chloro-5-(3-chloro-5-fluorophenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological targets in plants and pests.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-chloro-5-fluorophenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group instead of a fluoro group, which can significantly alter its chemical properties and reactivity .
2-Chloro-5-fluoropyrimidine: This compound contains a pyrimidine ring instead of a benzoic acid structure, leading to different applications and reactivity .
Uniqueness
2-Chloro-5-(3-chloro-5-fluorophenyl)benzoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can enhance the compound’s reactivity and binding affinity to biological targets, making it a valuable building block in organic synthesis and a potential candidate for various scientific research applications.
Properties
IUPAC Name |
2-chloro-5-(3-chloro-5-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-3-8(4-10(16)6-9)7-1-2-12(15)11(5-7)13(17)18/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEXMBQOWPEUDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690518 |
Source
|
Record name | 3',4-Dichloro-5'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-74-0 |
Source
|
Record name | 3',4-Dichloro-5'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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